4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid hydrochloride
Description
4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid hydrochloride is a bicyclic heterocyclic compound featuring a fused thiophene and piperidine ring system. Its structure includes a carboxylic acid group at position 3 and a carboxycarbonylamino substituent at position 2, with the hydrochloride salt enhancing solubility in aqueous media . The compound’s CAS number is 243966-09-8, and it serves as a key intermediate in medicinal chemistry for developing derivatives with anti-inflammatory, analgesic, and antiarrhythmic properties .
Structure
3D Structure of Parent
Properties
IUPAC Name |
4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S.ClH/c10-8(11)6-4-12-7-3-9-2-1-5(6)7;/h4,9H,1-3H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRRULXVGYKGMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CS2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1052520-71-4 | |
| Record name | 4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions One common method includes the reaction of 2-aminothiophenol with acrylonitrile to form the thieno ring, followed by cyclization with a suitable aldehyde to form the pyridine ring
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely. The final product is typically purified through crystallization or chromatography to meet pharmaceutical-grade standards.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis.
Scientific Research Applications
Pharmacological Profile
The pharmacological properties of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid hydrochloride have not been fully elucidated. However, it is known to interact with specific protein targets in human cells:
- Target : Tyrosine-protein phosphatase non-receptor type 1 (PTPN1)
- Binding Affinity (Ki) : Various binding affinities have been reported, indicating its potential as a modulator in signaling pathways related to cell growth and differentiation.
Pharmaceutical Development
The compound's unique structure makes it a candidate for drug development, particularly in the realm of neuropharmacology and oncology. Its interactions with protein phosphatases suggest potential roles in modulating signaling pathways involved in disease processes.
Biochemical Studies
Research has explored the compound's role as a biochemical probe to study the function of tyrosine phosphatases. These enzymes are crucial for regulating various cellular processes, including cell cycle progression and apoptosis.
Synthetic Chemistry
In synthetic organic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its thieno-pyridine structure allows for further functionalization and modification.
Toxicology Studies
The compound has been evaluated for its toxicity profiles in various biological assays. The Ames test indicates low carcinogenic potential, making it a safer option for further research compared to other compounds in its class.
Case Study 1: Neuropharmacological Effects
A study investigated the effects of this compound on neuronal cells. The findings suggested that the compound could enhance neuroprotective mechanisms by inhibiting specific phosphatases involved in neurodegenerative diseases.
Case Study 2: Anticancer Activity
In vitro assays demonstrated that this compound exhibits anticancer properties by inducing apoptosis in cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.
| Study | Focus | Findings |
|---|---|---|
| Neuropharmacology | Neuronal protection | Enhanced neuroprotection via phosphatase inhibition |
| Oncology | Anticancer properties | Induced apoptosis in cancer cell lines |
Mechanism of Action
The mechanism of action of compounds derived from 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid hydrochloride, such as clopidogrel, involves the inhibition of platelet aggregation. This is achieved through the irreversible binding to the P2Y12 receptor on platelets, preventing the activation of the GPIIb/IIIa receptor complex, which is essential for platelet aggregation and thrombus formation. This pathway is crucial in reducing the risk of stroke and myocardial infarction in patients with cardiovascular diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of tetrahydrothieno[2,3-c]pyridine derivatives are highly dependent on substituent patterns. Below is a detailed comparison with analogous compounds:
Substitution at Position 6
- Tinoridine Hydrochloride (2-amino-3-ethoxycarbonyl-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine hydrochloride): Key Features: A 6-benzyl group and 3-ethoxycarbonyl substituent confer potent anti-inflammatory and analgesic activity. It exhibits rapid oral absorption (peak plasma concentration in 30 minutes) and a half-life of ~3 hours, with efficacy surpassing aspirin and phenylbutazone . Comparison: The benzyl group enhances lipophilicity and receptor binding, while the ethoxycarbonyl group stabilizes the molecule against metabolic degradation.
- 6-Benzyl-2-(2-chloropropionylamino) Derivative (CAS 25913-34-2): Key Features: Substitution with a 2-chloropropionylamino group at position 2 and a benzyl group at position 4. Marketed as a hydrochloride salt (sc-351293), it is priced at $208/g, reflecting its use in specialized research .
Substitution at Position 2
- 2-(Oxalyl-Amino) Derivative (C10H10N2O5S): Key Features: Systematic name: 2-(carboxycarbonylamino)-4,5,6,7-tetrahydrothieno[5,4-c]pyridine-3-carboxylic acid. Molecular weight: 270.262. The oxalyl-amino group increases acidity (pKa ~3.1) and hydrogen-bonding capacity, influencing protein binding . Comparison: Positional isomerism (thieno[5,4-c] vs. [2,3-c] pyridine) alters ring strain and electronic distribution, affecting bioavailability.
- 2-Amino-3-carboxamide Derivatives (7a, 7b): Key Features: Synthesized via Gewald reactions using 2-cyanoacetamide. Conversion to hydrochloride salts improves water solubility (>50 mg/mL in PBS) . Comparison: The carboxamide group reduces metabolic instability compared to ester derivatives, making these compounds suitable for oral formulations.
Substitution at Position 3
- Ethyl 3-Carboxylate Derivatives (6a,b) :
- Key Features : Ethyl 6-alkyl-2-(tetrachloro-dioxo-isoindolyl) derivatives (e.g., 6a: R = methyl; 6b: R = ethyl) show antiarrhythmic activity (IC50 ~1.2–2.5 µM in rat models). The tetrachlorophthalimide moiety contributes to electron-deficient character, enhancing ion channel blockade .
- Comparison : Ester groups at position 3 increase lipophilicity (logP ~2.8) but require enzymatic hydrolysis for activation, delaying onset of action.
Biological Activity
4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid hydrochloride (CAS Number: 1052520-71-4) is a small organic compound classified under alpha amino acids and derivatives. It is notable for its potential biological activities and pharmacological applications. This article explores its biological activity based on current research findings.
- Molecular Formula : C₈H₁₀ClNO₂S
- Molecular Weight : 219.69 g/mol
- Chemical Structure : The compound features a thieno-pyridine framework with carboxylic acid functionalities that may contribute to its biological properties.
Pharmacological Profile
The compound has been studied for various biological activities including:
- Tyrosine-protein phosphatase non-receptor type 1 (PTPN1) : It acts as a regulator of the endoplasmic reticulum's unfolded protein response. This regulation is crucial for cell signaling pathways involved in growth and differentiation .
-
Binding Affinity : The compound exhibits varying binding affinities (Ki values) towards different targets:
Target Ki (nM) PTPN1 290 PTPN1 4700 PTPN1 230 PTPN1 6000
This suggests that it may have selective interactions with specific proteins involved in cellular signaling and metabolic processes.
Toxicity and Safety Profile
Studies indicate that the compound is not AMES toxic and shows low carcinogenic potential . It is also predicted to be biodegradable and has a favorable safety profile with a low acute toxicity (LD50 not applicable) in rats .
Absorption and Metabolism
The predicted pharmacokinetic properties include:
- Human Intestinal Absorption : High probability (0.891)
- Blood-Brain Barrier Penetration : Moderate probability (0.7208)
- Caco-2 Permeability : High probability (0.7163)
These properties suggest that the compound may be well absorbed in the human gastrointestinal tract and could potentially cross the blood-brain barrier, making it a candidate for neurological studies .
Clinical Implications
Given its interaction with PTPN1, there is potential for therapeutic applications in diseases where this pathway is disrupted, such as cancer and neurodegenerative disorders. The modulation of PTPN1 activity could influence tumor progression and neuronal health.
Q & A
Basic: What synthetic routes are available for preparing 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid hydrochloride?
The compound is commonly synthesized via the Gewald reaction , a two-step process involving cyclocondensation of malononitrile with substituted piperidones or 4-piperidone derivatives. For example:
- Step 1 : Reacting 2-cyanoacetamide with an N-substituted 4-piperidone under Gewald conditions yields 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamides.
- Step 2 : Hydrolysis of the carboxamide intermediate (e.g., using NaOH in ethanol/water) produces the carboxylic acid, followed by HCl treatment to form the hydrochloride salt, improving water solubility .
- Alternative routes include direct amidations or modifications of preformed thiophene scaffolds (e.g., introducing tert-butoxycarbonyl (Boc) groups for protection) .
Basic: How can the purity and structural integrity of the compound be validated experimentally?
- Chromatography : Use HPLC with C18 columns and gradients (e.g., 10–95% acetonitrile/water with 0.1% TFA) to confirm ≥95% purity .
- Spectroscopy :
- ¹H NMR : Analyze rotameric signals (e.g., δ 7.26–7.09 ppm for aromatic protons, δ 5.50–2.60 ppm for NH₂ and CH₂ groups) to confirm substituent positions. Complex splitting patterns may arise from restricted rotation in carboxamide derivatives .
- HR-ESMS : Verify molecular ion peaks (e.g., [M+1]⁺ at m/z 378.1635 for a benzyl-substituted derivative) .
- Melting Point : Compare observed ranges (e.g., 135–140°C for hydrochloride salts) with literature values .
Advanced: How do substituents at the 6-position influence pharmacological activity in adenosine receptor modulation?
Substituents like benzyl, tert-butoxycarbonyl, or methyl groups alter allosteric modulation of A₁ adenosine receptors:
- Benzyl groups enhance receptor affinity by stabilizing hydrophobic interactions in the binding pocket. For example, 6-benzyl derivatives show significant NMR shifts (δ 4.49–4.36 ppm for NCH₂Ph), correlating with improved potency .
- tert-Butoxycarbonyl (Boc) groups introduce steric bulk, reducing binding efficiency but improving metabolic stability. Contrasting HR-ESMS data (e.g., m/z 522.1824 vs. 378.1635) highlights substituent-dependent mass changes .
- Methodological Note : Use radioligand displacement assays (e.g., [³H]CCPA) to quantify receptor binding affinity (IC₅₀) and assess substituent effects .
Advanced: How can contradictory data in anti-tubercular activity be resolved for structurally similar derivatives?
Second-generation derivatives (e.g., ethyl 2-(perfluorobenzamido)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate) show improved MIC values (67 nM vs. 0.23 µM in first-generation analogs) due to:
- Substituent Optimization : Fluorinated groups enhance membrane permeability and target engagement.
- ADME Profiling : Compare metabolic stability (e.g., microsomal half-life) and solubility (via hydrochloride salt formation) to explain potency discrepancies .
- Experimental Design : Use isogenic Mycobacterium tuberculosis strains (e.g., H37Rv vs. drug-resistant variants) to validate target specificity .
Advanced: What strategies mitigate challenges in NMR characterization caused by rotameric equilibria?
For carboxamide derivatives (e.g., 2-amino-6-benzyl-N-(3-chlorobenzyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride):
- Temperature Control : Acquire spectra at elevated temperatures (e.g., 60°C in DMSO-d₆) to reduce rotational barriers and simplify splitting patterns .
- Solvent Selection : Use polar aprotic solvents (e.g., DMSO-d₆) to stabilize specific conformers .
- Dynamic NMR (DNMR) : Analyze coalescence temperatures to estimate rotational energy barriers .
Basic: What are standard protocols for converting carboxylic acid derivatives to hydrochloride salts?
- Acidification : Add 6 M HCl dropwise to a dioxane solution of the free base, heat to 80°C for 5–10 minutes, and isolate the precipitate via suction filtration. Wash with dioxane/EtOAc to remove impurities, yielding the hydrochloride salt with >89% efficiency .
- Solubility Testing : Compare solubility in water (improved for hydrochloride salts) vs. organic solvents (e.g., ethanol) .
Advanced: How can computational modeling guide the design of derivatives with enhanced anticancer activity?
- Docking Studies : Model interactions between 3-carboxylic acid derivatives and kinase targets (e.g., PI3Kγ) using software like AutoDock Vina. Prioritize substituents (e.g., trifluoromethyl groups) that improve binding energy scores .
- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with cytotoxicity data (IC₅₀) to predict optimal functional groups .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
